
6-((3-氨基苯基)氨基)吲哚-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-((3-Aminophenyl)amino)indolin-2-one” is a chemical compound with the CAS Number: 887399-27-1. It has a molecular weight of 239.28 and its IUPAC name is 6-((3-aminophenyl)amino)-1H-indol-2-ol .
Synthesis Analysis
The synthesis of “6-((3-Aminophenyl)amino)indolin-2-one” involves a multistep approach . The process includes the use of N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethyl-formamide at 20℃ . The mixture is stirred at ambient temperature overnight, then diluted with EtOAc and washed with 10% Na2S2O3 aqueous solution and brine .Molecular Structure Analysis
The molecular structure of “6-((3-Aminophenyl)amino)indolin-2-one” is represented by the linear formula C14H13N3O . The InChI code for this compound is 1S/C14H13N3O/c15-10-2-1-3-11(7-10)16-12-5-4-9-6-14(18)17-13(9)8-12/h1-8,16-18H,15H2 .Chemical Reactions Analysis
The compound “6-((3-Aminophenyl)amino)indolin-2-one” has been found to exhibit good antimicrobial activity against B. cereus . Molecules that have 3-aminophenyl groups have shown the best antifungal activities against all tested fungi . These compounds have also been noticed as promising pharmaceuticals against MCF-7 cancer cell lines .Physical and Chemical Properties Analysis
The compound “6-((3-Aminophenyl)amino)indolin-2-one” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用
抗癌活性
含氟杂环,包括吲哚-2-酮衍生物,已成为潜在抗癌药物的研究热点。研究表明,一些含氟吲哚-2-酮衍生物抑制癌细胞中受体酪氨酸激酶(RTKs)的磷酸化,特别是FGFR4和HER3。 这些化合物通过降低非癌细胞系的细胞毒性,展现出良好的安全指数 .
抗菌特性
相同的含氟杂环也表现出抗菌活性。研究人员已报道了其对各种病原体的体外和体内研究。 其中一些化合物表现出强大的抗菌作用,使其成为药物设计和开发的有趣候选者 .
抗HIV活性
虽然不针对6-((3-氨基苯基)氨基)吲哚-2-酮,但相关的吲哚衍生物因其抗HIV潜力而被研究。例如,合成4-[(1,2-二氢-2-氧代-3H-吲哚-3-亚基)氨基]N(4,6-二甲基-2-嘧啶基)-苯衍生物,并筛选其对HIV-1和HIV-2菌株的抗HIV活性。 这些化合物在抑制病毒复制方面展现出前景 .
抗炎作用
在3-取代吲哚-2-酮衍生物中,3-(3-羟基苯基)-吲哚-2-酮因其抗炎特性而脱颖而出。 它抑制与炎症相关的氮氧化物的产生,抑制TNF-α和IL-6的产生,并影响mRNA表达 .
药物设计中的先导结构
结构16l是一种含氟吲哚-2-酮衍生物,被认为是进一步药物设计研究的先导结构。其抗癌活性与参照药物相当甚至超过参照药物。 此外,它抑制RTK磷酸化并在小鼠模型中减少肿瘤负荷 .
作用机制
Target of Action
It is known that indole derivatives, which include 6-((3-aminophenyl)amino)indolin-2-one, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit nitric oxide production related to inflammation, suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner, and inhibit mRNA expression .
Biochemical Pathways
It is known that indole derivatives can inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways . These pathways play crucial roles in inflammation and immune responses.
Pharmacokinetics
The physicochemical properties and lipophilicity of the compound, which can impact its bioavailability, have been noted .
Result of Action
Some indole derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have been found to inhibit nitric oxide production related to inflammation and suppress the production of TNF-α and IL-6 .
安全和危害
生化分析
Biochemical Properties
It is known that indolin-2-one derivatives can interact with various enzymes and proteins . For instance, some indolin-2-one derivatives have been found to inhibit the production of nitric oxide, TNF-α, and IL-6, key molecules involved in inflammation .
Cellular Effects
6-((3-Aminophenyl)amino)indolin-2-one may have significant effects on cellular processes. Indolin-2-one derivatives have been shown to inhibit the production of pro-inflammatory cytokines in a concentration-dependent manner . This suggests that 6-((3-Aminophenyl)amino)indolin-2-one could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through interactions with biomolecules and potential inhibition or activation of enzymes .
Temporal Effects in Laboratory Settings
It is known that indolin-2-one derivatives can be rapidly absorbed and metabolized .
Dosage Effects in Animal Models
The effects of 6-((3-Aminophenyl)amino)indolin-2-one at different dosages in animal models have not been reported. Other indolin-2-one derivatives have shown dose-dependent effects in various studies .
Metabolic Pathways
Indole, a related compound, is known to be involved in various metabolic pathways .
Transport and Distribution
It is known that indolin-2-one derivatives can cross the blood-brain barrier .
属性
IUPAC Name |
6-(3-aminoanilino)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-10-2-1-3-11(7-10)16-12-5-4-9-6-14(18)17-13(9)8-12/h1-5,7-8,16H,6,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFHMBNACJXCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC3=CC=CC(=C3)N)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)

![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)
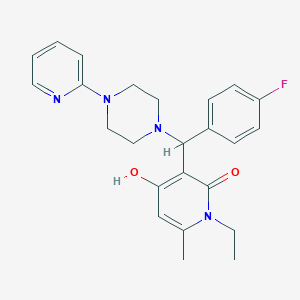
![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)
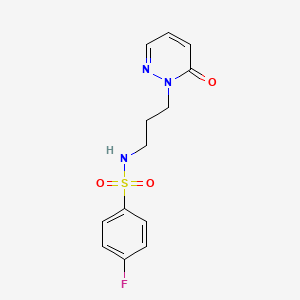
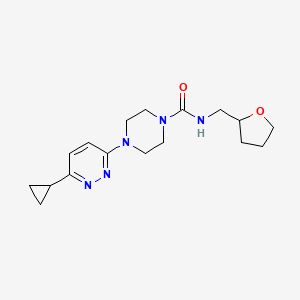

![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)
![N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2525155.png)
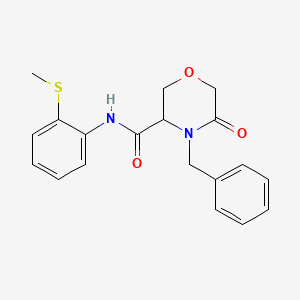
![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
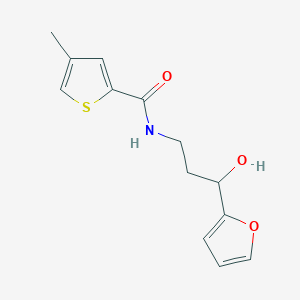
![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)
